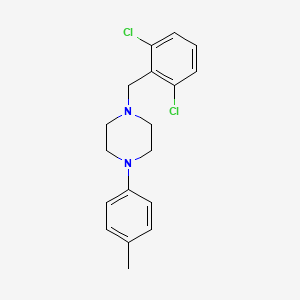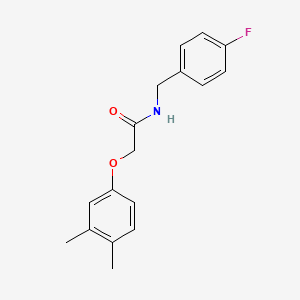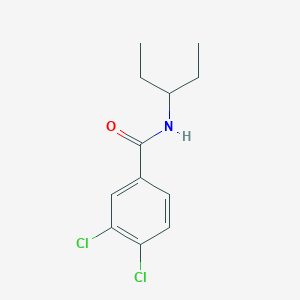
5-(4-fluorophenoxy)isophthalonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-fluorophenoxy)isophthalonitrile, also known as FIPIN, is a chemical compound used in scientific research for its unique properties. FIPIN is a member of the isophthalonitrile family and is widely used in the field of organic chemistry.
作用機序
The mechanism of action of 5-(4-fluorophenoxy)isophthalonitrile is not fully understood, but it is believed to work by binding to the active site of enzymes and inhibiting their activity. 5-(4-fluorophenoxy)isophthalonitrile has a high affinity for the zinc ion in the active site of enzymes, which is essential for their function. By binding to the zinc ion, 5-(4-fluorophenoxy)isophthalonitrile prevents the enzyme from carrying out its normal function, leading to its inhibition.
Biochemical and Physiological Effects:
5-(4-fluorophenoxy)isophthalonitrile has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 5-(4-fluorophenoxy)isophthalonitrile has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, 5-(4-fluorophenoxy)isophthalonitrile has been shown to have anti-angiogenic properties, which may be useful in the treatment of cancer.
実験室実験の利点と制限
One of the main advantages of using 5-(4-fluorophenoxy)isophthalonitrile in lab experiments is its potency. 5-(4-fluorophenoxy)isophthalonitrile is a highly effective inhibitor of enzymes, making it useful for studying their function. Additionally, 5-(4-fluorophenoxy)isophthalonitrile is relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of using 5-(4-fluorophenoxy)isophthalonitrile is its specificity. 5-(4-fluorophenoxy)isophthalonitrile may inhibit other enzymes besides the target enzyme, leading to off-target effects. Additionally, 5-(4-fluorophenoxy)isophthalonitrile may have limited solubility in certain solvents, making it difficult to work with in some experiments.
将来の方向性
There are many potential future directions for the use of 5-(4-fluorophenoxy)isophthalonitrile in scientific research. One area of interest is the development of 5-(4-fluorophenoxy)isophthalonitrile-based drugs for the treatment of cancer and inflammatory diseases. Additionally, 5-(4-fluorophenoxy)isophthalonitrile could be used to study the function of other enzymes and pathways in the body. Further research is needed to fully understand the mechanism of action of 5-(4-fluorophenoxy)isophthalonitrile and its potential applications in medicine and biology.
Conclusion:
In conclusion, 5-(4-fluorophenoxy)isophthalonitrile is a promising chemical compound with a range of applications in scientific research. Its unique properties make it a useful tool for studying enzyme function and developing new drugs. Further research is needed to fully understand the potential of 5-(4-fluorophenoxy)isophthalonitrile and its future applications in medicine and biology.
合成法
5-(4-fluorophenoxy)isophthalonitrile can be synthesized through a multi-step process involving the reaction of 4-fluorophenol with isophthalonitrile. The reaction is catalyzed by a strong base such as potassium hydroxide, which leads to the formation of 5-(4-fluorophenoxy)isophthalonitrile. The final product is then purified using various techniques such as column chromatography, recrystallization, and distillation.
科学的研究の応用
5-(4-fluorophenoxy)isophthalonitrile has been extensively used in scientific research for its unique properties. It is a potent inhibitor of a wide range of enzymes, including carbonic anhydrase, cathepsin K, and matrix metalloproteinases. 5-(4-fluorophenoxy)isophthalonitrile has also been shown to have anti-cancer and anti-inflammatory properties, making it a promising candidate for the development of new drugs.
特性
IUPAC Name |
5-(4-fluorophenoxy)benzene-1,3-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7FN2O/c15-12-1-3-13(4-2-12)18-14-6-10(8-16)5-11(7-14)9-17/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUTAWHYCKQTVTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC(=CC(=C2)C#N)C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Fluorophenoxy)benzene-1,3-dicarbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-fluoro-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide](/img/structure/B5855830.png)
![4-methyl-1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-imidazole](/img/structure/B5855843.png)

![4-[(2-ethoxyphenyl)carbonothioyl]morpholine](/img/structure/B5855851.png)
![2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5855857.png)

![5-(4-nitrophenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5855874.png)



amino]methyl}-6-methoxyphenol](/img/structure/B5855897.png)

